molecular formula C24H18N4O3S B2396676 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1326860-71-2

3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2396676
CAS No.: 1326860-71-2
M. Wt: 442.49
InChI Key: HDOOBHAVGJPHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is an organic compound featuring a quinazoline core. Quinazoline derivatives have been extensively studied for their broad spectrum of biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts from a substituted benzylamine, which undergoes cyclization and subsequent functional group modifications. Key steps involve:

  • Formation of the oxadiazole ring via cyclization with appropriate precursors under acidic or basic conditions.

  • Introducing the methylthio group through nucleophilic substitution reactions, often requiring solvents like DMF or DMSO and bases like NaH or K₂CO₃.

  • Final condensation and cyclization reactions to yield the target quinazoline-2,4(1H,3H)-dione structure.

Industrial Production Methods

Industrial synthesis would generally follow similar steps but on a larger scale, involving optimization for yield and purity. Continuous flow processes and advanced purification techniques like recrystallization or chromatography are typically employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative conditions can modify the methylthio group, transforming it into sulfoxides or sulfones.

  • Reduction: : Reducing agents can affect the oxadiazole ring or the quinazoline core, leading to partially or fully reduced products.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions on the aromatic rings and side chains are common.

Common Reagents and Conditions

  • Oxidation: : Agents like mCPBA or H₂O₂ for sulfoxidation.

  • Reduction: : NaBH₄ or LiAlH₄ for reduction steps.

  • Substitution: : Halogens, acids or bases to facilitate nucleophilic or electrophilic substitutions.

Major Products

Depending on the reactions, products can range from modified quinazolines with different functional groups to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is used as a precursor for further functionalization and the development of new derivatives with potential novel activities.

Biology

Due to its structural complexity, this compound and its analogs are studied for their potential interactions with biological targets like enzymes or receptors, crucial in understanding various biochemical pathways.

Medicine

Pharmaceutical research explores its use as a lead compound for developing drugs targeting specific diseases, owing to its potential bioactivity including antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In material science, compounds like this one are investigated for their properties in creating advanced materials, including organic semiconductors and polymers with specialized functions.

Mechanism of Action

The exact mechanism often involves interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access and activity.

  • Receptor Binding: : It may act on cell surface or nuclear receptors, influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

  • 4-benzyl-6-(2-(4-(methylthio)phenyl)-1,3,5-oxadiazol-4-yl)quinazoline-2,4(1H,3H)-dione

  • 2-(2-phenyl-1,2,4-oxadiazol-3-yl)quinazoline-4(3H)-thione

Uniqueness

Compared to similar structures, this compound is unique due to its specific functional groups that confer distinct reactivity and potential biological activity. Its ability to form stable intermediates and final products makes it particularly valuable in synthetic chemistry and drug design.

And there you have it

Properties

IUPAC Name

3-benzyl-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c1-32-18-10-7-16(8-11-18)21-26-22(31-27-21)17-9-12-19-20(13-17)25-24(30)28(23(19)29)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOBHAVGJPHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.